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Compound of Interest

Compound Name: 2-(cuban-1-yl)acetic acid
CAS No.: 135191-75-2
Cat. No.: B2458894

Get Quote

The molecular weight of 2-(cuban-1-yl)acetic acid is 162.19 g/mol .[1][2] While this value is
the primary stoichiometric anchor, its significance lies in its comparison to its aromatic
analogue, phenylacetic acid (MW: 136.15 g/mol ). The increase in mass (+26 Da) is
accompanied by a shift from sp? to sp3 hybridization, dramatically altering the compound's

\ J

solubility and metabolic profile.

Table 1: Key Technical Specifications
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Property Value Technical Context

) Average mass for
Molecular Weight 162.19 g/mol o _ _
stoichiometric calculations.[1]

Critical for High-Resolution
Monoisotopic Mass 162.0681 Da Mass Spectrometry (HRMS)

identification.

Cubane core (CsH7) + Acetic
Acid tail (CH2COOH).

Molecular Formula C10H1002

Unique identifier for
CAS Number 135191-75-2 procurement and database

searches.

Lower lipophilicity compared to
Predicted LogP ~0.83 many phenyl analogs, aiding
solubility.

Polar surface area derived
TPSA 37.30 A2 from the carboxylic acid

moiety.

Comparable to phenylacetic

acid; the methylene spacer
pKa ~4.2-45 . ) )

insulates the inductive effect of

the strained ring.

Synthetic Methodology: Arndt-Eistert Homologation

The synthesis of 2-(cuban-1-yl)acetic acid is classically achieved via the Arndt-Eistert
homologation of cubanecarboxylic acid. This pathway is preferred for its ability to extend the
carbon chain by one methylene unit (-CHz-) while preserving the strained cubane cage, which
is sensitive to harsh Lewis acids or extreme thermal conditions.

Experimental Workflow
Precursor: Cubanecarboxylic acid (CAS: 53578-15-7).
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 Activation (Acid Chloride Formation): The cubanecarboxylic acid is treated with oxalyl
chloride in dichloromethane (DCM) with a catalytic amount of DMF. This converts the acid to
cubanecarbonyl chloride.

o Critical Control: Avoid heating above 40°C to prevent cage opening or rearrangement.

o Diazotization (Diazoketone Formation): The acid chloride is added dropwise to an excess of
ethereal diazomethane at 0°C.

o Safety: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished)
and blast shields.

o Observation: Formation of a yellow solution indicates the diazoketone intermediate.

« Wolff Rearrangement (Homologation): The diazoketone is treated with silver(l) oxide (Agz0)
or silver benzoate in aqueous dioxane/THF. This induces the Wolff rearrangement, expelling
nitrogen gas and forming a ketene intermediate, which is immediately hydrated to form the
target acetic acid derivative.

Visualization of Synthetic Logic

The following diagram illustrates the stepwise carbon insertion logic required to synthesize the
target from the standard cubane precursor.

(COCI)2, DMF cat. CH2N2, Et20 Ag() catalyst ~ ITTTTTTTToo H20
Cubanecarboxylic Acid DCM, 0°C Acid Chloride 0°C n| Diazoketone -N2 (Wolff Rearrangement) > ! Ketene Hydration: 2-(Cuban-1-yl)acetic Acid
(C9HB02) Intermediate ] (C-CO-CHN2) ! Intermediate (C10H1002)

Click to download full resolution via product page

Figure 1: The Arndt-Eistert homologation pathway extends the carbon chain by one unit,
converting the C9 precursor into the C10 target.

Bioisosteric Rationale & Applications

In drug development, 2-(cuban-1-yl)acetic acid is utilized to improve the physicochemical
properties of lead compounds containing phenylacetic acid moieties.
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Structural & Metabolic Advantages|3]

o Metabolic Stability: The phenyl ring is a common site for Cytochrome P450-mediated
oxidation (hydroxylation), leading to rapid clearance. The cubane core, lacking aromatic Tt-
electrons, is resistant to this specific oxidative pathway.

« Vector Orientation: While the "diagonal” distance of cubane (2.72 A) mimics the para-
substitution vector of benzene (2.79 A), the exit vectors are rigid and defined by sp3
geometry, offering a unique fit in enzyme active sites.

» Solubility: The breakdown of planarity disrupts crystal lattice energy (in solid drugs) and
reduces T1t-1t stacking aggregation in solution, often improving aqueous solubility.

Comparative Logic: Phenyl vs. Cubanyl

The following diagram contrasts the functional implications of substituting the phenyl ring with a
cubane core.

Classical Pharmacophore

Phenylacetic Acid
(Planar, Aromatic)

Bioisosteric Replacement
(Escape from Flatland)

isosteric Upgrade

J

Metabolic Liability: 2-(Cuban-1-yl)acetic Acid
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Figure 2: Bioisosteric replacement strategy highlighting the transition from a planar,
metabolically labile scaffold to a rigid, 3D-stable core.

Analytical Characterization

Validating the synthesis and purity of 2-(cuban-1-yl)acetic acid requires specific analytical
checkpoints.

¢ IH NMR (Proton NMR):

o Cubane Core: Look for the characteristic multiplets around 3.8 — 4.2 ppm. Unlike the
aromatic region (7.0 ppm) of the phenyl analog, cubane protons are shielded but distinct
from typical alkyl protons due to the high s-character of the C-H bonds.

o Methylene Spacer: A singlet or doublet (if coupled) around 2.5 — 3.0 ppm corresponding to
the -CH:z- group adjacent to the carbonyl.

¢ Mass Spectrometry (LC-MS):
o ESI Negative Mode: Expect a dominant peak at m/z 161.06 [M-H]~.
o ESI Positive Mode: May show weak ionization; [M+H]* = 163.08 or [M+Na]* adducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemscene.com [chemscene.com]
e 2. anaxlab.com [anaxlab.com]

» To cite this document: BenchChem. [Physicochemical Profile & Molecular Identity].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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